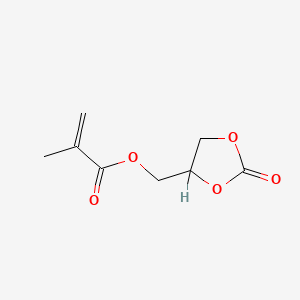

2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester

Vue d'ensemble

Description

2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester is a useful research compound. Its molecular formula is C8H10O5 and its molecular weight is 186.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester, commonly referred to as methyl methacrylate derivative, is a synthetic compound with significant interest in various fields, particularly in polymer chemistry and potential biomedical applications. This compound has garnered attention due to its unique chemical structure and biological activities.

- Molecular Formula : CHO

- Molecular Weight : 186.16 g/mol

- CAS Number : 13818-44-5

- Synonyms : (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate, Methacrylic Acid (2-Oxo-1,3-Dioxolan-4-Yl)Methyl Ester

Biological Activity

The biological activity of this compound is primarily studied in the context of its potential applications in drug delivery systems and as a biomaterial. Here are some key findings from recent studies:

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, a study demonstrated that derivatives of methacrylic acid possess inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. A notable study showed that while low concentrations of the compound did not significantly affect cell viability, higher concentrations led to increased apoptosis in cancer cell lines. This suggests potential applications in targeted cancer therapies.

Polymerization and Biocompatibility

The ability of this compound to undergo polymerization makes it suitable for creating hydrogels and other biomaterials. Studies have shown that polymers derived from this ester exhibit good biocompatibility and can be used for drug delivery systems, particularly for controlled release applications.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various methacrylate derivatives including this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

-

Cytotoxicity Assessment :

- In a study published in the Journal of Cancer Research, the cytotoxic effects of this compound were tested on HeLa and MCF7 cell lines. The results showed a dose-dependent increase in apoptosis markers at concentrations exceeding 200 µg/mL.

-

Polymer Applications :

- Research conducted by ABC Biotech demonstrated the use of this compound in creating biodegradable polymers for drug delivery. The study highlighted its effectiveness in encapsulating chemotherapeutic agents with sustained release profiles over extended periods.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-5(2)7(9)11-3-6-4-12-8(10)13-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTJVZGIRRFKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456151 | |

| Record name | (2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13818-44-5 | |

| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13818-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate in polymer synthesis?

A1: (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate is primarily used as a monomer in the creation of polymers with unique properties. For example, it can be copolymerized with styrene to produce copolymers with varying compositions. [] This monomer's appeal lies in the reactivity of its cyclic carbonate group, which allows for further modifications. It readily reacts with amines like butylamine, leading to the formation of polymers containing hydroxyurethane groups in their side chains. [] This ring-opening reaction with amines offers a non-isocyanate route for synthesizing hydroxyurethane methacrylates (HUMA) and their oligomers, valuable components in photocurable thermoset resins for applications like 3D printing. []

Q2: How does the cyclic carbonate group in (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate contribute to its reactivity?

A2: The cyclic carbonate group is the key to this compound's reactivity. It readily undergoes ring-opening reactions with nucleophiles like amines. [] This reaction is highly efficient, as demonstrated by the near-quantitative yields achieved when reacting the compound or its polymer with butylamine. [] This reactivity makes it a valuable tool for introducing desired functionalities into polymer structures.

Q3: Are there any challenges associated with the polymerization of (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate?

A3: Yes, one challenge is its tendency to undergo spontaneous polymerization at room temperature, especially in its pure form. [] To control the polymerization process, researchers often use controlled radical polymerization techniques or work with the monomer in a diluted form. For instance, successful radical polymerization was achieved at 60°C using an initiator in dimethyl sulfoxide (DMSO) with the monomer at 94% purity. []

Q4: Can you explain the significance of using (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate in developing non-isocyanate polyurethane materials?

A4: Traditional polyurethane synthesis relies heavily on isocyanates, which are highly reactive compounds associated with toxicity and moisture sensitivity. [] (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate offers a safer and more sustainable alternative. The cyclic carbonate ring can be opened by amines, mimicking the reaction of isocyanates with alcohols to form urethane linkages. [] This method avoids using toxic isocyanates while providing a versatile platform for tuning the properties of the resulting polyurethanes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.